

An In-depth Technical Guide to Sodium 2-Methylbutanoate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Sodium 2-methylbutanoate

Cat. No.: B13119364

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This guide provides a comprehensive technical overview of **sodium 2-methylbutanoate**, a branched-chain short-chain fatty acid salt. It is intended for researchers, scientists, and drug development professionals who are interested in the chemical properties, synthesis, and potential applications of this compound.

Introduction and Overview

Sodium 2-methylbutanoate, with the chemical formula $C_5H_9NaO_2$, is the sodium salt of 2-methylbutanoic acid.^{[1][2][3]} It is a white to off-white solid that is soluble in water. The parent acid, 2-methylbutanoic acid, is a naturally occurring compound found in various plants and is a product of microbial metabolism.^{[2][4]} This guide will delve into the detailed chemical and physical properties of **sodium 2-methylbutanoate**, provide a step-by-step synthesis protocol, outline methods for its characterization, and explore its current and potential applications, particularly within the pharmaceutical industry.

Physicochemical Properties

The physicochemical properties of **sodium 2-methylbutanoate** are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from chemical reactions to biological systems.

Property	Value	Source
Molecular Formula	C ₅ H ₉ NaO ₂	[1][2][3]
Molecular Weight	124.11 g/mol	[1][2]
Appearance	White to off-white solid	Inferred from general properties of sodium carboxylates
Solubility	Soluble in water	Inferred from properties of similar salts
Hydrogen Bond Donor Count	0	[1][2]
Hydrogen Bond Acceptor Count	2	[1][2]
Rotatable Bond Count	2	[1][2]
Exact Mass	124.05002381 Da	[1][2]
Topological Polar Surface Area	40.1 Å ²	[1][2]

Synthesis and Purification

The synthesis of **sodium 2-methylbutanoate** is a straightforward acid-base neutralization reaction between 2-methylbutanoic acid and a sodium base, typically sodium hydroxide.

Synthesis Workflow



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Caption: Workflow for the synthesis of **sodium 2-methylbutanoate**.

Detailed Experimental Protocol

Materials:

- 2-Methylbutanoic acid ($\geq 98\%$)
- Sodium hydroxide (NaOH) pellets ($\geq 97\%$)
- Ethanol (95% or absolute)
- Diethyl ether or hexane (for washing)
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Rotary evaporator
- Vacuum oven

Procedure:

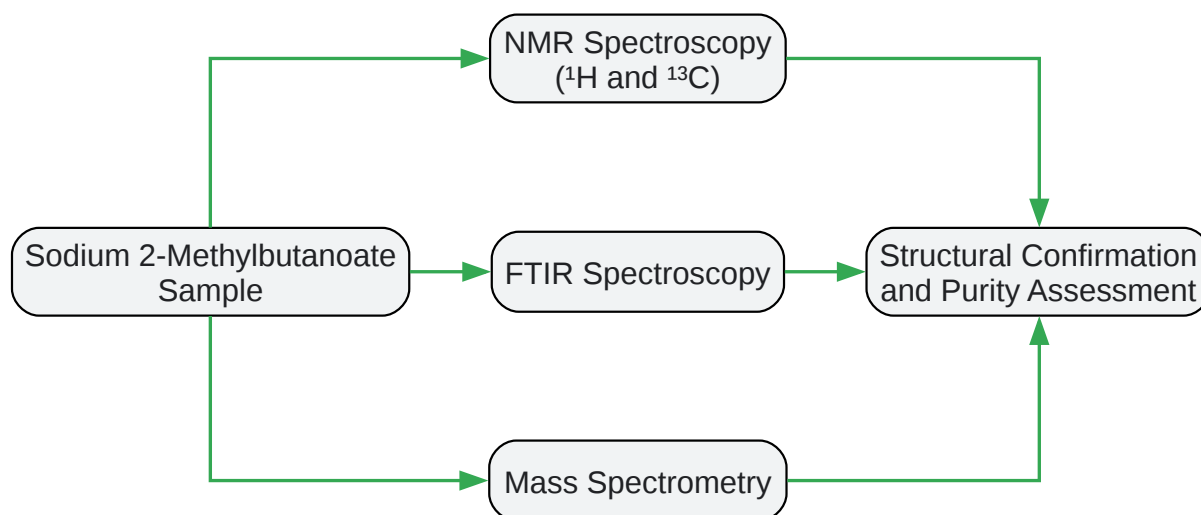
- **Dissolution of Reactants:** In a round-bottom flask, dissolve a known amount of 2-methylbutanoic acid in a minimal amount of ethanol. In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.
- **Neutralization:** Slowly add the sodium hydroxide solution to the stirred solution of 2-methylbutanoic acid. Monitor the pH of the reaction mixture. Continue adding the base until the pH is neutral (pH ~ 7). The reaction is exothermic, so addition should be controlled to maintain a moderate temperature.
- **Solvent Removal:** Once the reaction is complete, remove the solvent (ethanol and water) using a rotary evaporator under reduced pressure.

- **Purification:** The resulting solid is the crude **sodium 2-methylbutanoate**. To remove any unreacted 2-methylbutanoic acid and other organic impurities, wash the solid with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane. This can be done by suspending the solid in the solvent, stirring, and then filtering.
- **Drying:** Dry the purified **sodium 2-methylbutanoate** in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent and water.
- **Characterization:** The final product should be a white to off-white powder. Its identity and purity can be confirmed by the analytical techniques described in the following section.

Structural Elucidation and Analysis

The structure and purity of the synthesized **sodium 2-methylbutanoate** can be confirmed using various spectroscopic techniques.

Analytical Workflow



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Caption: Analytical workflow for the characterization of **sodium 2-methylbutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. For **sodium 2-methylbutanoate**, spectra are typically acquired in a deuterated solvent such as deuterium oxide (D_2O).

- 1H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different protons in the 2-methylbutanoyl group. The expected chemical shifts (δ) in D_2O are approximately:
 - A triplet for the methyl protons (CH_3) of the ethyl group.
 - A quartet for the methylene protons (CH_2) of the ethyl group.
 - A doublet for the methyl protons (CH_3) at the 2-position.
 - A multiplet for the single proton (CH) at the 2-position. The integration of these signals will correspond to the number of protons in each environment.[\[5\]](#)[\[6\]](#)
- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The expected chemical shifts in D_2O would include distinct signals for each of the five carbon atoms in the molecule, with the carboxylate carbon appearing at the most downfield position.[\[5\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For **sodium 2-methylbutanoate**, the key vibrational bands to look for are:

- Carboxylate Anion (COO^-) Stretching: The most characteristic feature will be the strong asymmetric and symmetric stretching vibrations of the carboxylate group, typically appearing in the regions of $1550-1610\text{ cm}^{-1}$ and $1380-1460\text{ cm}^{-1}$, respectively.[\[7\]](#)[\[8\]](#)[\[9\]](#) The exact positions of these bands can be influenced by the coordination of the sodium ion.
- C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the region of $2850-3000\text{ cm}^{-1}$.[\[8\]](#)
- Absence of Carboxylic Acid $C=O$: The absence of a strong band around $1700-1725\text{ cm}^{-1}$ confirms the deprotonation of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry of sodium salts of short-chain fatty acids can be challenging due to their low volatility. Techniques such as electrospray ionization (ESI) are typically employed.

- ESI-MS: In negative ion mode, the spectrum would show the 2-methylbutanoate anion with a mass-to-charge ratio (m/z) corresponding to the deprotonated acid ($C_5H_9O_2^-$, $m/z \approx 101.06$). In positive ion mode, adducts with sodium or other cations may be observed. Derivatization techniques are often used to improve the volatility and ionization efficiency of short-chain fatty acids for GC-MS analysis.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Chemical Reactivity and Stability

- Reactivity with Acids: As a salt of a weak acid, **sodium 2-methylbutanoate** will react with strong acids to protonate the carboxylate and form 2-methylbutanoic acid.[\[14\]](#)
- Reactivity with Oxidizing Agents: The alkyl chain of **sodium 2-methylbutanoate** can be susceptible to oxidation by strong oxidizing agents, although it is generally stable under normal conditions.[\[15\]](#)[\[16\]](#)
- Stability: The compound is stable under normal storage conditions. It should be stored in a tightly closed container in a dry and well-ventilated place to prevent deliquescence and degradation.[\[17\]](#)[\[18\]](#)

Applications in Research and Drug Development

While primarily known as a flavoring agent and fragrance intermediate, **sodium 2-methylbutanoate** and its parent acid have potential applications in the pharmaceutical field.[\[19\]](#)

- As a Chemical Intermediate: 2-Methylbutanoic acid is used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[\[20\]](#) Its sodium salt can also serve as a convenient and stable starting material for such syntheses.
- As a Pharmaceutical Excipient: Sodium salts of carboxylic acids are commonly used as excipients in pharmaceutical formulations.[\[21\]](#) They can function as buffering agents to control the pH of a formulation, which is critical for drug stability and solubility.[\[21\]](#) They can

also act as solubility enhancers for poorly water-soluble drugs by forming more soluble salts or complexes.[21]

- In Drug Delivery Systems: There is growing interest in the use of short-chain fatty acids and their salts in drug delivery. For instance, some patents describe the use of carboxylate salts as components in formulations for the delivery of active agents.[22][23]

Safety and Handling

- Toxicological Profile: The toxicological properties of **sodium 2-methylbutanoate** have not been extensively investigated. However, data from related compounds, such as 2-methylbutyl 3-methylbutanoate, suggest a low potential for genotoxicity.[24] The parent acid, 2-methylbutanoic acid, is generally recognized as safe (GRAS) for use as a flavoring agent by the FDA.
- Handling Precautions: Standard laboratory safety precautions should be followed when handling **sodium 2-methylbutanoate**. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.[20][25][26] Handling should be done in a well-ventilated area to avoid inhalation of any dust.[17][18]
- Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[17][18] Keep the container tightly closed.[17][18]

Conclusion

Sodium 2-methylbutanoate is a versatile chemical with well-defined physicochemical properties. Its synthesis is straightforward, and it can be readily characterized by standard analytical techniques. While its primary applications have been in the flavor and fragrance industries, its potential as a pharmaceutical intermediate and excipient warrants further investigation by researchers and drug development professionals. This guide provides a solid foundation for understanding and working with this compound in a research and development setting.

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